Sodium bismuthate

Description

Properties

IUPAC Name |

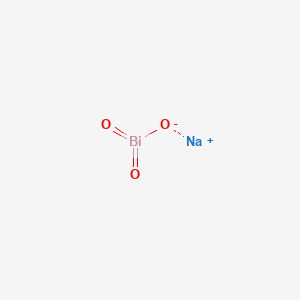

sodium;oxido(dioxo)bismuth | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.Na.3O/q;+1;;;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYYBUOBTVHFDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Bi](=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065285 | |

| Record name | Bismuth sodium oxide (BiNaO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.968 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to yellowish-brown solid; Somewhat hygroscopic; [Merck Index] Yellow to brown hygroscopic powder; [Acros Organics MSDS] | |

| Record name | Sodium bismuthate(V) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17508 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12232-99-4 | |

| Record name | Sodium bismuthate (V) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012232994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth sodium oxide (BiNaO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth sodium oxide (BiNaO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth sodium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BISMUTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PR2L7N425 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Crystal Structure of Sodium Bismuthate (NaBiO₃)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the crystal structure of sodium bismuthate (NaBiO₃), a potent oxidizing agent with applications in analytical chemistry, organic synthesis, and materials science.[1] The information presented herein is intended for a technical audience and details the compound's structural characteristics, the experimental methods for its synthesis and characterization, and its relevant chemical properties.

Crystal Structure and Crystallographic Data

Sodium bismuthate (NaBiO₃) adopts an ilmenite-type structure, which is related to the corundum (Al₂O₃) structure.[2] This structure consists of a layered arrangement of close-packed oxygen atoms, with sodium (Na⁺) and bismuth(V) (Bi⁵⁺) cations occupying the octahedral sites in alternating layers.[2] The compound crystallizes in the trigonal crystal system with the space group R-3.[3]

The coordination environment consists of octahedral BiO₆ and distorted NaO₆ units.[3] In the BiO₆ octahedra, the bismuth atom is bonded to six equivalent oxygen atoms.[3] The sodium cation is also bonded to six oxygen atoms, forming distorted pentagonal pyramids.[3] These polyhedra share corners, edges, and faces, creating a stable three-dimensional framework.[3] The average Bi-O bond distance is approximately 2.116 Å.[2]

Table 1: Crystallographic Data for Sodium Bismuthate (NaBiO₃)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Trigonal | [3] |

| Space Group | R-3 (No. 148) | [3] |

| Lattice Parameters (Hexagonal setting) | a = 5.51 Å, c = 14.86 Å | [3] (Calculated) |

| α = β = 90°, γ = 120° | [3] | |

| Formula Units (Z) | 6 |

| Density (calculated) | 6.50 g/cm³ |[2] |

Table 2: Selected Interatomic Distances

| Bond | Bond Length (Å) | Coordination | Reference |

|---|---|---|---|

| Bi - O | 2.11 (shorter) | 6 (Octahedral) | [3] |

| 2.16 (longer) | [3] | ||

| Na - O | 2.34 (shorter) | 6 (Distorted Pentagonal Pyramid) | [3] |

| | 2.53 (longer) | |[3] |

Experimental Protocols

The determination of NaBiO₃'s crystal structure relies on precise synthesis methods and advanced characterization techniques.

Several methods have been developed for the synthesis of sodium bismuthate. The choice of method can influence the purity and particle size of the final product.[4][5]

-

Wet Chemical Oxidation (Aqueous Route): This is a common laboratory-scale synthesis.

-

Preparation: A suspension of bismuth(III) oxide (Bi₂O₃) is prepared in a boiling solution of sodium hydroxide (B78521) (NaOH).[2][6]

-

Oxidation: A strong oxidizing agent, such as bromine (Br₂) or sodium persulfate (Na₂S₂O₈), is added to the hot suspension.[2][6][7] This oxidizes the Bi(III) to Bi(V).

-

Precipitation and Isolation: Upon cooling, the sparingly soluble NaBiO₃ precipitates out of the solution.[6] The product is then isolated by filtration, washed to remove impurities, and dried.[6]

-

-

Solid-State Synthesis (Anhydrous Route): This method is suitable for producing the compound without the involvement of water.

-

Mixing: A mixture of sodium oxide (Na₂O) and bismuth(III) oxide (Bi₂O₃) is prepared.[2][6]

-

Oxidation: The mixture is heated in the presence of air or oxygen, which acts as the oxidizing agent.[2][6]

-

Reaction: The components react at high temperatures to form sodium bismuthate according to the reaction: Na₂O + Bi₂O₃ + O₂ → 2 NaBiO₃.[2][6]

-

The synthesized material is characterized using various analytical techniques to confirm its structure and purity.

-

X-ray Diffraction (XRD): Powder XRD is the primary technique used to identify the crystalline phases and determine the lattice parameters. The diffraction pattern of the synthesized sample is compared with standard patterns from crystallographic databases.[4][8] For more detailed structural refinement, including atomic positions, synchrotron powder X-ray diffraction and neutron powder diffraction are employed.[9][10]

-

Electron Microscopy: Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to analyze the morphology, particle size, and microstructure of the NaBiO₃ crystals.[4][7]

-

Spectroscopy: Infrared (IR) spectroscopy can be used to identify the characteristic vibrational modes of the Bi-O bonds within the crystal lattice, providing further confirmation of the structure.[4]

Visualizations: Workflows and Chemical Logic

The following diagrams illustrate the experimental workflow for structural determination and a key chemical reaction involving NaBiO₃.

Caption: A flowchart of the synthesis and structural characterization process for NaBiO₃.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Sodium bismuthate - Wikipedia [en.wikipedia.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 5. CN1778686A - A kind of method that chemical oxidation method prepares nanometer sodium bismuthate - Google Patents [patents.google.com]

- 6. Sodium bismuthate - Sciencemadness Wiki [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. File:NaBiO3 crystal structure.png - Wikimedia Commons [commons.wikimedia.org]

Navigating the Challenges of Sodium Bismuthate Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium bismuthate (NaBiO₃) is a potent inorganic oxidizing agent with significant applications in chemical synthesis and analysis. Despite its utility, its application in organic media is hampered by its exceedingly low solubility in common organic solvents. This technical guide provides a comprehensive overview of the current understanding of sodium bismuthate's solubility, addresses the conspicuous absence of quantitative solubility data in the literature, and furnishes detailed experimental protocols for researchers seeking to determine its solubility in specific organic solvents of interest.

The Solubility Profile of Sodium Bismuthate: A Qualitative Overview

Sodium bismuthate is widely characterized as a yellow to yellowish-brown powder that is practically insoluble in cold water and decomposes in hot water and acids.[1][2][3] Literature consistently describes it as insoluble in most common solvents.[1][4][5] This general insolubility is a critical factor for consideration in experimental design, particularly when its use in homogeneous organic reaction media is desired.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable lack of specific quantitative data on the solubility of sodium bismuthate in various organic solvents. The table below reflects this absence of information.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Citation |

| Methanol (B129727) | Not Reported | Data Not Available | |

| Ethanol (B145695) | Not Reported | Data Not Available | |

| Acetone | Not Reported | Data Not Available | |

| Dimethyl Sulfoxide (DMSO) | Not Reported | Data Not Available | |

| Acetonitrile | Not Reported | Data Not Available | |

| Dichloromethane | Not Reported | Data Not Available | |

| Tetrahydrofuran (THF) | Not Reported | Data Not Available | |

| Toluene | Not Reported | Data Not Available | |

| Hexane | Not Reported | Data Not Available |

The lack of data is likely attributable to the compound's aforementioned reactivity and its ionic, inorganic nature, which renders it poorly soluble in non-polar and moderately polar organic solvents.

Experimental Protocol for Determining Sodium Bismuthate Solubility

For researchers requiring quantitative solubility data in a specific organic solvent for their work, the following detailed experimental protocol, based on the saturation shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of sodium bismuthate in a given organic solvent at a specified temperature.

Materials:

-

Sodium Bismuthate (analytical grade)

-

Selected Organic Solvent (HPLC grade or equivalent)

-

Thermostatically controlled shaker or incubator

-

Centrifuge capable of handling the solvent

-

Volumetric flasks and pipettes

-

Analytical balance (± 0.0001 g)

-

Syringe filters (chemically compatible with the solvent)

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for bismuth analysis.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of sodium bismuthate to a known volume of the organic solvent in a sealed, chemically inert container (e.g., glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that equilibrium is reached.

-

Place the container in a thermostatically controlled shaker set to the desired experimental temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is established. Preliminary kinetic studies may be necessary to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle for a specified time (e.g., 2 hours) within the temperature-controlled environment.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to withdraw from the upper portion of the liquid.

-

Immediately filter the collected supernatant through a syringe filter that is compatible with the solvent to remove any suspended solid particles.

-

Accurately dilute the filtered solution with an appropriate solvent (typically dilute nitric acid for ICP-MS or AAS analysis) to a concentration within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the concentration of bismuth in the diluted solution using a validated ICP-MS or AAS method.

-

Prepare a calibration curve using standard solutions of known bismuth concentrations.

-

Calculate the concentration of bismuth in the original, undiluted supernatant based on the dilution factor.

-

-

Calculation of Solubility:

-

Convert the concentration of bismuth (in mg/L or µg/mL) to the corresponding mass of sodium bismuthate (NaBiO₃) using their respective molar masses.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Safety Precautions:

-

Sodium bismuthate is a strong oxidizing agent and can react with combustible materials.

-

Handle the compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for sodium bismuthate and the chosen organic solvent before commencing any experimental work.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of sodium bismuthate solubility.

Conclusion

The utility of sodium bismuthate in organic chemistry is currently constrained by its poor solubility in common organic solvents. This guide acknowledges the significant gap in quantitative solubility data and provides a robust experimental framework for researchers to determine these values in their specific systems of interest. A systematic approach to quantifying the solubility of sodium bismuthate will undoubtedly pave the way for its broader application in novel synthetic methodologies and drug development processes.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Sodium Bismuthate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium bismuthate (NaBiO₃) is a potent inorganic oxidizing agent characterized by its high bismuth(V) content.[1] This technical guide provides an in-depth overview of the physical and chemical properties of sodium bismuthate powder, tailored for professionals in research, scientific analysis, and drug development. The information compiled herein is intended to serve as a foundational resource for the application and handling of this versatile reagent. Commercial samples of sodium bismuthate are often a mixture containing bismuth(V) oxide, sodium carbonate, and sodium peroxide.[2]

Physical Properties of Sodium Bismuthate

Sodium bismuthate is typically a yellow-brown, amorphous, and odorless powder.[3] It is known to be somewhat hygroscopic and can slowly decompose upon storage, a process that is accelerated by moisture.[3][4]

Table 1: Summary of Physical Properties

| Property | Value/Description | Source(s) |

| Chemical Formula | NaBiO₃ | [5] |

| Molecular Weight | 279.97 g/mol | [5] |

| Appearance | Yellow to yellowish-brown amorphous powder.[3] | [3] |

| Odor | Odorless | [3] |

| Density | 6.50 g/cm³ | [2] |

| Solubility | Insoluble in cold water. Decomposes in hot water and acids.[3] | [3] |

| Hygroscopicity | Somewhat hygroscopic.[3] | [3] |

Crystal Structure

Sodium bismuthate adopts an ilmenite (B1198559) structure, which consists of octahedral bismuth(V) centers and sodium cations.[2] This structure is analogous to the corundum (Al₂O₃) structure, featuring a layered arrangement of close-packed oxygen atoms with the two different cations alternating in the octahedral sites.[2] The average bismuth-oxygen (B8504807) bond distance is approximately 2.116 Å.[2]

Chemical Properties of Sodium Bismuthate

The chemical utility of sodium bismuthate is primarily derived from its strong oxidizing capabilities, attributed to the presence of bismuth in the +5 oxidation state.[1]

Table 2: Summary of Chemical and Safety Properties

| Property | Value/Description | Source(s) |

| Oxidizing Nature | Strong oxidizing agent.[5] | [5] |

| Stability | Slowly decomposes on storage, with decomposition accelerated by moisture.[4] Decomposes in hot water to form sodium hydroxide, bismuth(III) oxide, and oxygen.[2] It is decomposed more rapidly by acids.[2] | [2][4] |

| Incompatibilities | Strong reducing agents, finely powdered metals, and acids.[3][4] | [3][4] |

| Oral Toxicity (LD50) | 420 mg/kg (rat, oral) | [2] |

Reactivity and Chemical Transformations

Sodium bismuthate is a versatile oxidizing agent in various chemical reactions:

-

Oxidation of Manganese: It is widely used in analytical chemistry for the quantitative analysis of manganese. In an acidic solution, sodium bismuthate oxidizes manganese(II) ions to the intensely purple permanganate (B83412) ion (MnO₄⁻), which can then be quantified spectrophotometrically.[6][7]

-

Reaction: 2 Mn²⁺ + 5 NaBiO₃ + 14 H⁺ → 2 MnO₄⁻ + 5 Bi³⁺ + 5 Na⁺ + 7 H₂O[8]

-

-

Oxidative Cleavage: In organic synthesis, sodium bismuthate is employed for the oxidative 1,2-cleavage of glycols, ketols, and alpha-hydroxy acids without further oxidizing the resulting aldehyde products.[2] These reactions can often be carried out at room temperature in the presence of acetic or phosphoric acid.[8]

-

Glycol Cleavage: R₂C(OH)–C(OH)–R₂ → R₂C=O + O=CR₂[2]

-

-

Reaction with Acids: Sodium bismuthate reacts with acids, leading to its decomposition.[2] In the presence of hydrochloric acid, it is a strong enough oxidant to produce chlorine gas.[8]

-

Reaction with HCl: NaBiO₃ + 6 HCl → NaCl + BiCl₃ + 3 H₂O + Cl₂

-

-

Decomposition in Water: While insoluble in cold water, it decomposes in hot water, yielding sodium hydroxide, bismuth(III) oxide, and oxygen.[2]

-

Reaction: 2 NaBiO₃ + H₂O → 2 NaOH + Bi₂O₃ + O₂[2]

-

Experimental Protocols

Determination of Oxidizing Power (Assay)

This titrimetric method is a standard procedure for quantifying the oxidizing capacity of sodium bismuthate.

Methodology:

-

Sample Preparation: Accurately weigh approximately 0.7 g of sodium bismuthate powder.

-

Reaction with Ferrous Ammonium (B1175870) Sulfate (B86663): Place the weighed sample into a flask and add exactly 50.0 mL of a standard 0.1 N ferrous ammonium sulfate solution. Stopper the flask to prevent air oxidation.

-

Blank Preparation: In a separate flask, place 50.0 mL of the same standard 0.1 N ferrous ammonium sulfate solution and stopper it. This will serve as the blank.

-

Reaction Time: Allow both flasks to stand for 30 minutes, with frequent shaking. During this time, the sodium bismuthate will oxidize a portion of the Fe²⁺ ions in the sample flask.

-

Titration: Titrate the excess, unreacted ferrous ammonium sulfate in both the sample and blank flasks with a standard 0.1 N potassium permanganate solution. The endpoint is the first persistent pink color.

-

Calculation: The difference in the volume of potassium permanganate solution consumed by the blank and the sample is equivalent to the amount of ferrous ammonium sulfate that was oxidized by the sodium bismuthate.

References

- 1. researchgate.net [researchgate.net]

- 2. Sodium bismuthate - Wikipedia [en.wikipedia.org]

- 3. particletechlabs.com [particletechlabs.com]

- 4. beckman.com [beckman.com]

- 5. chemiis.com [chemiis.com]

- 6. SODIUM BISMUTHATE | 12232-99-4 [chemicalbook.com]

- 7. SODIUM BISMUTHATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]

Theoretical Investigations into the Electronic Structure of Sodium Bismuthate (NaBiO₃)

A Technical Guide for Researchers and Material Scientists

This technical guide provides an in-depth analysis of the theoretical studies on the electronic structure of sodium bismuthate (NaBiO₃). It is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the computational and experimental aspects of this inorganic compound. The document outlines the crystal structure, theoretical frameworks for electronic structure calculation, key findings from these studies, and the experimental protocols for synthesis and characterization.

Introduction to Sodium Bismuthate

Sodium bismuthate (NaBiO₃) is a potent oxidizing agent with significant applications in synthetic chemistry and as a photocatalyst.[1][2] It is a yellow to yellowish-brown powder that is notable for being one of the few water-insoluble sodium salts.[3] The efficacy of NaBiO₃ in various applications is intrinsically linked to its electronic structure, which dictates its oxidative power and photocatalytic activity. Theoretical studies, primarily employing density functional theory (DFT), have been instrumental in elucidating the electronic properties that govern its behavior.

Crystal and Electronic Structure

Sodium bismuthate crystallizes in an ilmenite-type structure, which is characterized by octahedral bismuth(V) centers and sodium cations.[3][4] This structure can be described as a layered arrangement of close-packed oxygen atoms, with bismuth and sodium cations occupying the octahedral sites in an alternating fashion.[4] The average bismuth-oxygen (B8504807) bond distance is approximately 2.116 Å.[4]

Theoretical calculations have been pivotal in understanding the electronic band structure of NaBiO₃. These studies consistently show that NaBiO₃ is an indirect band gap semiconductor.[1][5] The valence band maximum (VBM) and conduction band minimum (CBM) are located at different points in the Brillouin zone, a key characteristic of indirect band gap materials.[1][5] The top of the valence band is primarily composed of O-2p orbitals, while the conduction band is a hybridization of Na-3s and O-2p orbitals.[1] The nature of the chemical bonding in NaBiO₃ is predominantly ionic, which is expected given the high +5 oxidation state of bismuth and the electropositive character of sodium.[4]

Theoretical and Experimental Methodologies

3.1 Computational Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is the most common computational method for investigating the electronic structure of NaBiO₃ and other solid-state materials.[1][6] DFT allows for the calculation of the ground-state electronic properties of a many-body system by mapping it onto a system of non-interacting electrons in an effective potential.[6][7] This approach provides a balance between computational cost and accuracy for predicting properties like band structures, density of states, and optical absorption spectra.[1][8]

Experimental Protocols

3.1.1 Synthesis of Sodium Bismuthate

Several methods have been established for the synthesis of sodium bismuthate in a laboratory setting. Below are two common protocols:

-

Protocol 1: Oxidation with Bromine

-

A suspension of bismuth(III) oxide (Bi₂O₃) is prepared in a boiling solution of concentrated sodium hydroxide (B78521) (NaOH).[3][4]

-

Bromine (Br₂) is carefully added to the boiling suspension, acting as the oxidizing agent.[4]

-

The reaction proceeds to form sodium bismuthate (NaBiO₃), which precipitates from the solution. The product can then be isolated by filtration.[4]

-

The chemical equation for this reaction is: Bi₂O₃ + 6NaOH + 2Br₂ → 2NaBiO₃ + 4NaBr + 3H₂O.[4]

-

-

Protocol 2: Oxidation with Air

-

A mixture of sodium oxide (Na₂O) and bismuth(III) oxide (Bi₂O₃) is prepared.[3][4]

-

The mixture is heated in the presence of air, which serves as the source of oxygen.[3]

-

The oxidation of the bismuth(III) oxide leads to the formation of sodium bismuthate.[3]

-

The reaction is represented by the equation: Na₂O + Bi₂O₃ + O₂ → 2NaBiO₃.[4]

-

-

Protocol 3: Nano-crystal Synthesis

-

Nano-sized NaBiO₃ crystals can be prepared by the oxidation of bismuth(III) nitrate (B79036) (Bi(NO₃)₃) in a strongly alkaline solution of concentrated sodium hypochlorite (B82951) (NaClO) with vigorous stirring.[9][10]

-

The particle size and dispersity of the intermediate, bismuth(III) hydroxide (Bi(OH)₃), are critical factors in this synthesis.[9][10]

-

3.1.2 Structural and Electronic Characterization

The synthesized NaBiO₃ is typically characterized using a suite of analytical techniques to confirm its structure and purity:

-

X-ray Diffraction (XRD): This technique is used to determine the crystal structure and phase purity of the synthesized material. The diffraction pattern of NaBiO₃ is compared with standard patterns to confirm the ilmenite (B1198559) structure.[9]

-

Transmission Electron Microscopy (TEM): TEM is employed to visualize the morphology and particle size of the NaBiO₃ crystals, which is particularly important for nanomaterials.[9]

-

Infrared Spectroscopy (IR): IR spectroscopy helps in identifying the vibrational modes of the Bi-O bonds within the crystal lattice, providing further confirmation of the compound's identity.[9]

-

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of NaBiO₃ and to determine the presence of any hydrated water molecules.[9]

Data Presentation: Electronic Properties of NaBiO₃

The following table summarizes key quantitative data on the electronic structure of sodium bismuthate as determined by theoretical calculations and experimental measurements.

| Property | Theoretical Value | Experimental Value | Reference |

| Band Gap (Eg) | 2.20 eV (indirect) | [11] | |

| 2.55 eV (indirect) | 2.6 eV | [1] | |

| Crystal System | Trigonal | [11] | |

| Space Group | P-3 | [11] | |

| Lattice Parameters | a = 5.5672(4) Å | [11] | |

| c = 15.989(1) Å | [11] | ||

| Average Bi-O Distance | 2.116 Å | [3][4] |

Visualizations of Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate the computational and experimental workflows, as well as the conceptual electronic band structure of sodium bismuthate.

Conclusion

Theoretical studies, predominantly based on Density Functional Theory, have provided significant insights into the electronic structure of sodium bismuthate. These computational investigations, in conjunction with experimental synthesis and characterization, have established that NaBiO₃ is an indirect band gap semiconductor with a layered ilmenite crystal structure. The understanding of its electronic properties, including the composition of its valence and conduction bands, is crucial for optimizing its performance in applications such as photocatalysis and organic synthesis. The continued synergy between theoretical modeling and experimental work will be vital for the future development of NaBiO₃-based materials.

References

- 1. cpb.iphy.ac.cn [cpb.iphy.ac.cn]

- 2. Page loading... [guidechem.com]

- 3. Sodium bismuthate - Wikipedia [en.wikipedia.org]

- 4. webqc.org [webqc.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Density Functional Theory calculations employed to describe the transport of medical gases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Ascent of a Potent Oxidant: A Technical Guide to the Discovery and History of Sodium Bismuthate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium bismuthate (NaBiO₃) is a powerful inorganic oxidizing agent that has carved a significant niche in the annals of analytical chemistry. Its ability to oxidize manganese(II) ions quantitatively to the intensely colored permanganate (B83412) ion formed the basis of a classic and highly accurate method for the determination of manganese in various materials, particularly in steel and alloys. This technical guide provides an in-depth exploration of the discovery, history, and key applications of sodium bismuthate as an oxidizing agent, complete with experimental protocols, quantitative data, and logical workflows.

Discovery and Historical Development

The story of sodium bismuthate's application in analytical chemistry is one of refinement and improvement upon existing methods.

The Precursor: Bismuth Tetroxide

The journey begins in the late 19th century with the work of L. Schneider. In 1888, publishing in Dinglers Polytechnisches Journal, Schneider detailed a method for the volumetric estimation of manganese.[1] His work established that bismuth tetroxide (Bi₂O₄) could, in the presence of a significant excess of nitric acid, completely and rapidly oxidize manganese(II) salts to permanganic acid (HMnO₄) at room temperature.[1] The resulting permanganate could then be titrated to determine the manganese concentration.

The Innovation of Reddrop and Ramage

While Schneider's method was a significant step forward, it was the work of Joseph Reddrop and Hugh Ramage in 1895, published in the Journal of the Chemical Society, Transactions, that introduced the more effective sodium bismuthate to the forefront of analytical chemistry.[1] They identified that sodium bismuthate (NaBiO₃) offered a more reliable and complete oxidation of manganese. Their modifications to Schneider's original method laid the groundwork for a highly accurate and trustworthy process for manganese determination that would be widely adopted.[1]

The key advancements introduced by Reddrop and Ramage included the use of sodium bismuthate as the oxidant and optimizations to the reaction conditions, such as the acidity of the nitric acid solution, to ensure a more stable and accurate endpoint.[1]

The logical progression of this discovery is outlined in the diagram below:

Physicochemical Properties and Oxidizing Power

Sodium bismuthate is a yellowish-brown, amorphous powder that is sparingly soluble in cold water and decomposes in hot water. Its potent oxidizing capability stems from the high oxidation state (+5) of bismuth, which is relatively unstable and readily accepts electrons to revert to the more stable +3 oxidation state.

Quantitative Data

While a definitive standard electrode potential for the BiO₃⁻/Bi³⁺ couple is not consistently reported across all standard chemical handbooks, a value of approximately +1.60 V is often cited for the half-reaction in acidic solution:

BiO₃⁻(s) + 6H⁺(aq) + 2e⁻ → Bi³⁺(aq) + 3H₂O(l)

This high positive potential places it among the strongest common oxidizing agents, capable of oxidizing a variety of substrates.

| Property | Value |

| Chemical Formula | NaBiO₃ |

| Molar Mass | 279.97 g/mol |

| Appearance | Yellowish-brown amorphous powder |

| Solubility in Water | Insoluble in cold, decomposes in hot |

| Standard Electrode Potential (E°) | ~ +1.60 V (in acidic solution) |

Experimental Protocols

This section provides detailed methodologies for the synthesis of sodium bismuthate and its application in the quantitative analysis of manganese.

Synthesis of Sodium Bismuthate

A modern, "greener" synthesis method using sodium persulfate as the oxidant is presented below, adapted from a procedure described in the literature. This method avoids the use of more hazardous reagents like bromine.

Materials:

-

Bismuth metal (17 g)

-

67% Nitric acid (40 mL)

-

Sodium persulfate (Na₂S₂O₈) (40 g)

-

Sodium hydroxide (B78521) (120 g)

-

Deionized water

Procedure:

-

Preparation of Bismuth Nitrate (B79036): In a 500 mL Erlenmeyer flask equipped with a magnetic stirrer, add 17 g of bismuth metal. In a fume hood, carefully add 20 mL of 67% nitric acid. The reaction will produce nitrogen dioxide fumes. Continue stirring until the reaction subsides. Add the remaining 20 mL of nitric acid and continue the reaction until all the bismuth has dissolved.

-

Dilution: Add approximately 40 mL of deionized water to the bismuth nitrate solution.

-

Preparation of Sodium Hydroxide Solution: In a separate 1000 mL beaker, dissolve 120 g of sodium hydroxide in 300 mL of deionized water. This is a highly exothermic process; handle with care.

-

Oxidation: To the bismuth nitrate solution, add 40 g of sodium persulfate and stir to dissolve.

-

Precipitation: Slowly add the bismuth nitrate/sodium persulfate solution to the stirred sodium hydroxide solution. A yellow precipitate of sodium bismuthate will form immediately.

-

Digestion: Heat the mixture to boiling and maintain boiling for 30 minutes to ensure complete reaction.

-

Isolation and Washing: Cool the mixture and collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water until the washings are neutral.

-

Drying: Dry the sodium bismuthate product in a desiccator over a suitable drying agent.

The workflow for this synthesis is illustrated in the following diagram:

Quantitative Determination of Manganese in Steel

The following protocol is adapted from the American Chemical Society (ACS) reagent chemical specifications for the determination of oxidizing efficiency of sodium bismuthate, which mirrors the classic analytical procedure for manganese.

Materials:

-

Steel sample of known manganese content (for standardization) or unknown sample

-

Nitric acid (concentrated and dilute solutions)

-

Sodium nitrite (B80452) or sulfurous acid

-

Sodium bismuthate

-

Standardized 0.1 N ferrous ammonium (B1175870) sulfate (B86663) solution

-

Standardized 0.1 N potassium permanganate solution

-

Phosphoric acid

-

Fine-porosity fritted glass filter

Procedure:

-

Sample Dissolution: Accurately weigh a sample of steel (typically 1 g) into an Erlenmeyer flask. Add an appropriate amount of concentrated nitric acid to dissolve the sample. Gentle heating may be necessary.

-

Oxidation of Carbides: Add a small amount of an oxidizing agent like ammonium persulfate and boil to destroy any carbonaceous matter. If any manganese oxides precipitate, add a few drops of sodium nitrite or sulfurous acid to redissolve them. Boil the solution to expel all nitrogen oxides.

-

Manganese Oxidation: Cool the solution to room temperature. Add approximately 250 mL of dilute nitric acid. Cool the solution to below 15°C in an ice bath. Add about 0.5 g of sodium bismuthate and agitate the solution for a few minutes. Add an additional 1 g of sodium bismuthate and agitate for 1 minute. The solution should develop a distinct purple color due to the formation of permanganate.

-

Removal of Excess Oxidant: Add 50 mL of cold water and immediately filter the solution through a fine-porosity fritted glass filter. Wash the filter with cold, dilute nitric acid until the washings are colorless.

-

Titration: To the filtered solution, add a measured excess of standard 0.1 N ferrous ammonium sulfate solution. This will reduce the permanganate, and the excess ferrous ions are then back-titrated with standard 0.1 N potassium permanganate solution to a faint pink endpoint.

-

Calculation: The amount of manganese in the sample is calculated from the volume of potassium permanganate solution consumed in the back-titration.

A diagram illustrating the analytical workflow is provided below:

Conclusion

The discovery and application of sodium bismuthate as an oxidizing agent represent a significant milestone in the history of analytical chemistry. The transition from bismuth tetroxide to sodium bismuthate, pioneered by Reddrop and Ramage, provided chemists with a robust and highly accurate method for the determination of manganese that became a standard procedure for many decades. While modern instrumental techniques such as atomic absorption spectroscopy and inductively coupled plasma mass spectrometry have largely superseded this classic wet chemical method for routine analysis, the principles of the bismuthate method remain a valuable illustration of stoichiometric redox chemistry and a testament to the ingenuity of early analytical chemists. The study of its history and experimental protocols continues to offer valuable insights for researchers and professionals in the chemical sciences.

References

A Comprehensive Technical Guide to the Safe Handling of Sodium Bismuthate

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical properties and associated hazards of reagents is paramount for ensuring laboratory safety. Sodium bismuthate (NaBiO₃), a powerful oxidizing agent, is a valuable tool in chemical synthesis. However, its reactivity necessitates stringent safety protocols. This guide provides an in-depth overview of the safety precautions and handling guidelines for sodium bismuthate, compiled from authoritative safety data sheets.

Hazard Identification and Classification

Sodium bismuthate is classified as a hazardous substance with multiple potential risks. It is crucial to be aware of these hazards before handling the compound.

-

Oxidizing Properties : As a strong oxidizer, sodium bismuthate can intensify fires, particularly when in contact with combustible materials.[1] It is classified as an Oxidizing Solid, Category 3.[1]

-

Acute Toxicity : The substance is harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][2][3] Ingestion can lead to symptoms such as abdominal pain, nausea, and vomiting.[1]

-

Irritation : It may cause respiratory tract irritation (Specific target organ toxicity, single exposure, Category 3).[1][2] It can also cause skin and serious eye irritation.[2][4]

-

Chronic Toxicity : Chronic exposure to bismuth compounds can lead to kidney damage.[1] Symptoms of chronic bismuth toxicity include decreased appetite, weakness, rheumatic pain, diarrhea, fever, a metallic line on the gums, foul breath, gingivitis, and dermatitis.[5]

Toxicological Data

The following table summarizes the available quantitative toxicological data for sodium bismuthate.

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 420 mg/kg | [1] |

Experimental Protocol:

While the specific experimental protocols for the cited toxicological studies are not detailed in the source documents, they would typically follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). For an acute oral toxicity study (like OECD Guideline 420), a sequential procedure is used where a single animal is dosed at a time. The outcome of the previous animal's test determines the dose for the next, allowing for the estimation of the LD50 value with a minimal number of animals.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment should be worn when handling sodium bismuthate:

-

Eye Protection : Tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory to protect against dust particles and splashes.[2][5][6]

-

Hand Protection : Chemical-resistant gloves, such as those compliant with EN 374, must be worn.[5][7] Gloves should be inspected before use and disposed of properly after handling the chemical.[5]

-

Skin and Body Protection : A lab coat or other protective clothing is necessary to prevent skin contact.[4][8] For larger spills or where significant exposure is possible, fire/flame resistant and impervious clothing may be required.[2]

-

Respiratory Protection : Handling should occur in a well-ventilated area, preferably under a fume hood, to avoid inhaling the dust.[1][5][8] If dust formation is unavoidable or exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical for preventing accidents.

-

Handling :

-

Storage :

Emergency Procedures

In the event of an emergency, the following procedures should be followed.

A logical workflow for first aid is presented below.

-

Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory discomfort persists.[4][8][9]

-

Skin Contact : Immediately wash the affected area with soap and plenty of water.[5][8] Remove contaminated clothing.[8] If irritation occurs, seek medical advice.[4][9]

-

Eye Contact : Rinse the eyes cautiously with water for at least 15 minutes, removing contact lenses if possible.[1][2][9] If eye irritation persists, get medical attention.[4]

-

Ingestion : Rinse the mouth with water.[1][2][5] Do not induce vomiting.[2][8] Seek immediate medical attention.[2][8]

-

Sodium bismuthate is a non-flammable solid but is a strong oxidizer and may intensify fires.[1]

-

In case of fire, use a tri-class dry chemical fire extinguisher, water spray, alcohol-resistant foam, or carbon dioxide.[1][5]

-

Firefighters should wear self-contained breathing apparatus.[2][3][5]

-

When heated to decomposition, it may emit toxic fumes of sodium and bismuth oxides.[1][3][5]

A decision-making process for handling spills is outlined in the diagram below.

-

Personal Precautions : Wear appropriate personal protective equipment, including respiratory protection, gloves, and eye protection.[2][5] Ensure adequate ventilation.[2][5]

-

Environmental Precautions : Prevent the substance from entering drains or waterways.[3][5][8]

-

Containment and Cleanup : Avoid generating dust.[3][5] Sweep or wipe up the material and place it in a sealed bag or suitable closed container for disposal.[1][5] After the material has been collected, wash the spill site.[1]

Disposal Considerations

-

Disposal of sodium bismuthate must be in accordance with all applicable federal, state, and local regulations.[1][8]

-

The material and its container should be disposed of as hazardous waste.[7]

-

Contaminated packaging should be handled in the same manner as the substance itself.[2][7]

This guide is intended to provide comprehensive safety information for the handling of sodium bismuthate. It is imperative that all users familiarize themselves with this information and the relevant Safety Data Sheet (SDS) before working with this chemical. Always prioritize safety and adhere to established laboratory protocols.

References

- 1. Sodium Bismuthate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. labort.in [labort.in]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. media.laballey.com [media.laballey.com]

- 7. carlroth.com [carlroth.com]

- 8. chemiis.com [chemiis.com]

- 9. orgchemboulder.com [orgchemboulder.com]

A Technical Guide to Commercial Sodium Bismuthate: Purity Grades, Sourcing, and Quality Control

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial landscape for sodium bismuthate (NaBiO₃), a powerful oxidizing agent crucial in various analytical and synthetic applications. This document details available purity grades, identifies key commercial suppliers, and presents standardized experimental protocols for quality control analysis, enabling informed sourcing and application for research, development, and manufacturing.

Commercial Sources and Availability

Sodium bismuthate is readily available from a range of chemical suppliers who cater to laboratory and industrial needs. Major global manufacturers and distributors include:

-

Sigma-Aldrich (Merck): A prominent supplier offering various grades, including ACS reagent grade, with detailed online specifications and certificates of analysis.

-

American Elements: Specializes in high-purity materials and offers sodium bismuthate in grades ranging from technical and ACS reagent to ultra-high purity (up to 99.999%), as well as custom specifications.[1]

-

Fisher Scientific (Thermo Fisher Scientific): A major distributor of laboratory chemicals, providing ACS reagent grade sodium bismuthate.

-

Santa Cruz Biotechnology: Supplies sodium bismuthate, typically for research purposes, with a specified minimum purity.

-

Otto Chemie Pvt. Ltd.: An Indian manufacturer and supplier offering sodium bismuthate in various grades, including "Guaranteed Reagent" (GR).[2]

-

HiMedia Laboratories: Provides sodium bismuthate in "Hi-AR™/ACS" grade, suitable for analytical applications.[3]

-

CDH (Central Drug House): An Indian supplier offering sodium bismuthate for laboratory use.[4]

Beyond these, numerous regional and specialized suppliers provide sodium bismuthate, often catering to specific industrial needs.

Purity Grades and Specifications

Data Presentation: Quantitative Specifications of Sodium Bismuthate Grades

The following table summarizes the typical specifications for commercially available sodium bismuthate grades based on data from various suppliers.

| Parameter | ACS Reagent Grade | High-Purity Grade |

| Assay (as NaBiO₃) | ≥80.0% or ≥85.0%[2] | Up to 99.999% (metals basis) |

| Oxidizing Efficiency | ≥99.6% | Not typically specified; focus is on elemental purity. |

| Chloride (Cl) | ≤0.002% | Varies by supplier; generally very low. |

| Manganese (Mn) | ≤5 ppm | Varies by supplier; generally very low. |

| Appearance | Yellow to brownish powder[5] | Yellow to brownish powder |

Note: High-purity grades are often characterized by a detailed trace metal analysis, which is typically provided on the certificate of analysis for a specific lot.

Experimental Protocols for Quality Control

Accurate determination of the purity and oxidizing capacity of sodium bismuthate is critical for its effective use. The following are standardized methodologies for key quality control experiments.

Assay of Sodium Bismuthate (Oxidizing Power)

This method determines the active oxidizing content of sodium bismuthate by reacting it with a known excess of a reducing agent (ferrous ammonium (B1175870) sulfate) and then titrating the unreacted reducing agent with a standardized solution of potassium permanganate (B83412).[6]

Principle: The reaction proceeds in two steps:

-

NaBiO₃ + 2Fe²⁺ + 6H⁺ → Na⁺ + Bi³⁺ + 2Fe³⁺ + 3H₂O

-

5Fe²⁺ + MnO₄⁻ + 8H⁺ → 5Fe³⁺ + Mn²⁺ + 4H₂O

Reagents:

-

0.1 N Ferrous Ammonium Sulfate (B86663) solution, standardized

-

0.1 N Potassium Permanganate solution, standardized

-

Sulfuric Acid (H₂SO₄), concentrated

Procedure:

-

Accurately weigh approximately 0.7 g of the sodium bismuthate sample into a 250 mL Erlenmeyer flask.

-

Carefully add 50.0 mL of standardized 0.1 N ferrous ammonium sulfate solution to the flask.

-

Stopper the flask and swirl to ensure the sodium bismuthate is completely reacted. Allow the reaction to proceed for 30 minutes with occasional swirling.

-

Prepare a blank by pipetting 50.0 mL of the same standardized 0.1 N ferrous ammonium sulfate solution into a separate 250 mL Erlenmeyer flask.

-

Add 10 mL of concentrated sulfuric acid to both the sample and blank flasks.

-

Titrate the excess ferrous ammonium sulfate in both the sample and blank flasks with standardized 0.1 N potassium permanganate solution until a faint pink endpoint persists for at least 30 seconds.

-

Record the volumes of potassium permanganate solution used for both the sample (V_sample) and the blank (V_blank).

Calculation: The percentage of NaBiO₃ in the sample can be calculated using the following formula:

% NaBiO₃ = [(V_blank - V_sample) * N_KMnO4 * 14.00] / W_sample

Where:

-

V_blank is the volume of KMnO₄ solution used for the blank in mL.

-

V_sample is the volume of KMnO₄ solution used for the sample in mL.

-

N_KMnO4 is the normality of the potassium permanganate solution.

-

14.00 is the equivalent weight of NaBiO₃.

-

W_sample is the weight of the sodium bismuthate sample in grams.

Determination of Chloride Impurity

This method relies on the precipitation of chloride ions as silver chloride (AgCl) and comparison of the resulting turbidity with a known standard.[6]

Reagents:

-

Nitric Acid (HNO₃)

-

Silver Nitrate (B79036) (AgNO₃) solution (5% w/v)

-

Chloride Standard Solution (10 ppm Cl)

Procedure:

-

Weigh 1.0 g of the sodium bismuthate sample into a beaker.

-

Add 25 mL of deionized water and boil for 5 minutes.

-

Cool the solution and dilute to 50 mL with deionized water.

-

Filter the solution.

-

To 25 mL of the filtrate, add 1 mL of nitric acid and 1 mL of silver nitrate solution.

-

Prepare a standard by taking 25 mL of the chloride standard solution (10 ppm Cl) and adding 1 mL of nitric acid and 1 mL of silver nitrate solution.

-

Allow both the sample and the standard to stand for 10 minutes, protected from light.

-

Compare the turbidity of the sample solution with that of the standard. The turbidity of the sample should not exceed that of the standard.

Determination of Manganese Impurity

This colorimetric method is based on the oxidation of any manganese present in the sample to the intensely colored permanganate ion (MnO₄⁻) by the sodium bismuthate itself in an acidic medium. The color is then compared to a standard.[6]

Reagents:

-

Nitric Acid (HNO₃), concentrated

-

Sulfuric Acid (H₂SO₄), concentrated

-

Phosphoric Acid (H₃PO₄), 85%

-

Sodium Nitrite (B80452) (NaNO₂) or Sulfurous Acid (H₂SO₃)

-

Manganese Standard Solution (10 ppm Mn)

Procedure:

-

Dissolve 2.0 g of the sodium bismuthate sample in 35 mL of a 5:2 mixture of dilute nitric acid.

-

Boil the solution for 5 minutes to expel any oxides of nitrogen.

-

If any brown manganese dioxide is present, add a few drops of sodium nitrite or sulfurous acid to dissolve it, and then boil again to expel the excess reducing agent.

-

Cool the solution and add 5 mL of sulfuric acid and 5 mL of phosphoric acid.

-

Prepare a standard by taking an appropriate volume of the manganese standard solution and treating it in the same manner as the sample.

-

To both the sample and the standard, add approximately 0.5 g of sodium bismuthate and stir.

-

Allow the solutions to stand for 5 minutes to allow for the development of the permanganate color.

-

Dilute both solutions to the same volume with deionized water and compare the colors. The color of the sample solution should not be more intense than that of the standard.

Mandatory Visualizations

Purity Grades and Applications of Sodium Bismuthate

Caption: Purity grades of sodium bismuthate and their typical applications.

Experimental Workflow for Quality Control of Sodium Bismuthate

Caption: Workflow for the quality control analysis of sodium bismuthate.

References

- 1. americanelements.com [americanelements.com]

- 2. Sodium bismuthate, GR 12232-99-4 India [ottokemi.com]

- 3. Sodium bismuthate (V), Hi-AR™/ACS [himedialabs.com]

- 4. CAS-12232-99-4, Sodium Bismuthate [Sodium bismuthate (V)] Manufacturers, Suppliers & Exporters in India | 030113 [cdhfinechemical.com]

- 5. chemiis.com [chemiis.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermogravimetric Analysis of Sodium Bismuthate Decomposition

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of sodium bismuthate (NaBiO₃), with a particular focus on its hydrated form, sodium bismuthate dihydrate (NaBiO₃·2H₂O). This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize thermal analysis techniques to understand the stability and decomposition pathways of inorganic compounds.

Core Concepts in the Thermal Decomposition of Sodium Bismuthate

Sodium bismuthate is a strong oxidizing agent whose thermal stability is a critical parameter in its various applications. The presence of pentavalent bismuth (Bi⁵⁺) makes the compound susceptible to thermal decomposition, which involves the reduction of bismuth to a lower oxidation state, typically Bi³⁺, accompanied by the release of oxygen.[1] Commercial sodium bismuthate is often found in a hydrated form, which introduces additional dehydration steps in its thermal decomposition profile.

The thermal decomposition of sodium bismuthate dihydrate (NaBiO₃·2H₂O) is a multi-step process that can be elucidated using thermogravimetric analysis. The process generally involves an initial dehydration phase followed by the decomposition of the anhydrous sodium bismuthate.

Experimental Protocols for Thermogravimetric Analysis

Obtaining reliable and reproducible TGA data is contingent on a well-defined experimental protocol. The following methodology is a representative protocol for the TGA of sodium bismuthate, compiled from best practices in thermal analysis of inorganic materials.

Instrumentation and Sample Preparation:

-

Instrumentation: A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of precise temperature programming is required. The instrument should allow for the control of the atmosphere around the sample.

-

Sample: The sodium bismuthate sample should be in a powdered form to ensure uniform heat distribution. For hydrated samples, it is crucial to handle them in a controlled environment to prevent premature dehydration.

-

Crucible: An inert crucible, typically made of alumina (B75360) or platinum, should be used.

-

Sample Mass: A sample mass in the range of 5-10 mg is generally recommended to minimize thermal gradients within the sample.

TGA Parameters:

-

Atmosphere: The decomposition is typically studied under an inert atmosphere, such as nitrogen or argon, to prevent oxidative side reactions. A constant purge gas flow rate of 20-50 mL/min is recommended.

-

Temperature Program:

-

Initial Temperature: Ambient temperature (around 25°C).

-

Heating Rate: A linear heating rate of 10°C/min is commonly employed. Slower or faster heating rates can be used to study the kinetics of the decomposition.

-

Final Temperature: The heating should proceed to a temperature where the decomposition is complete, typically in the range of 600-800°C.

-

-

Data Acquisition: The mass of the sample and the temperature should be continuously recorded throughout the experiment. The first derivative of the mass loss with respect to temperature (DTG curve) should also be recorded to aid in identifying the temperatures of maximum decomposition rates.

Data Presentation: Quantitative Analysis of NaBiO₃·2H₂O Decomposition

The following tables summarize the quantitative data derived from the thermogravimetric analysis of sodium bismuthate dihydrate (NaBiO₃·2H₂O). The data is based on the analysis of TGA and DTG curves.

| Decomposition Step | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) |

| Dehydration | ~100 | ~150 | ~11.5 |

| Decomposition of Anhydrous NaBiO₃ | ~450 | ~500 | ~5.2 |

| Theoretical vs. Experimental Mass Loss | Theoretical Mass Loss (%) | Experimental Mass Loss (%) |

| Step 1: Dehydration (NaBiO₃·2H₂O → NaBiO₃ + 2H₂O) | 11.37% | ~11.5% |

| Step 2: Decomposition (2NaBiO₃ → 2NaBiO₂ + O₂) | 5.34% | ~5.2% |

Mandatory Visualizations

References

Methodological & Application

Application Notes: Oxidation of Manganese in Steel Using Sodium Bismuthate

Introduction

The determination of manganese content in steel is crucial for quality control, as manganese significantly influences the material's mechanical properties, including hardness, tensile strength, and ductility. The sodium bismuthate method is a highly accurate and reliable titrimetric procedure for the quantitative analysis of manganese in various types of steel. This method relies on the powerful oxidizing properties of sodium bismuthate (NaBiO₃) to convert manganese(II) ions (Mn²⁺) to permanganate (B83412) ions (MnO₄⁻) in a nitric acid solution.[1][2][3] The resulting intensely purple permanganate is then titrated with a standard solution of a reducing agent, typically ferrous ammonium (B1175870) sulfate (B86663), to determine the manganese concentration.[1][4]

Principle of the Method

The core of the sodium bismuthate method is the oxidation of divalent manganese ions to the heptavalent permanganate state. Sodium bismuthate is a potent oxidizing agent, particularly in acidic conditions, capable of quantitatively effecting this transformation.[2][5] The reaction is typically carried out in a cold nitric acid solution to ensure the stability of the permanganate formed.[1]

The overall process can be summarized in the following steps:

-

Dissolution of the Steel Sample: The steel sample is dissolved in nitric acid, which oxidizes the iron to Fe³⁺ and manganese to Mn²⁺.

-

Oxidation of Manganese: An excess of solid sodium bismuthate is added to the cold solution to oxidize Mn²⁺ to MnO₄⁻.

-

Removal of Excess Oxidant: The excess, unreacted sodium bismuthate is removed by filtration.

-

Titration: A known excess of a standard ferrous ammonium sulfate solution is added to reduce the permanganate back to Mn²⁺. The excess ferrous ions are then back-titrated with a standard potassium permanganate solution.

Applicability and Limitations

The sodium bismuthate method is widely applicable to a variety of steel samples, especially those with low to moderate manganese content.[1] However, certain alloying elements can interfere with the analysis. For instance, chromium and cobalt can be oxidized by sodium bismuthate and interfere with the titration, leading to inaccurate results.[6] Chloride ions must also be absent as they can reduce the permanganate ion.[5]

Experimental Protocols

1. Reagents and Solutions

-

Dilute Nitric Acid (sp. gr. 1.135): Mix 300 mL of concentrated nitric acid (sp. gr. 1.42) with 700 mL of distilled water.[7]

-

Sodium Bismuthate: Use a high-purity (e.g., 80% grade) reagent. The oxidizing power should be tested.[7]

-

Ferrous Ammonium Sulfate Solution (0.1 N): Dissolve approximately 39.2 g of Fe(NH₄)₂(SO₄)₂·6H₂O in 1 L of distilled water containing 50 mL of concentrated sulfuric acid.

-

Potassium Permanganate Solution (0.1 N): Dissolve approximately 3.2 g of KMnO₄ in 1 L of distilled water, boil for 10-15 minutes, let it stand for 24 hours, and filter through a sintered glass funnel. Standardize against sodium oxalate.

-

Phosphoric Acid (85%)

2. Protocol for the Determination of Manganese in Steel

-

Sample Dissolution:

-

Accurately weigh approximately 1.0 g of the steel sample and transfer it to a 250 mL Erlenmeyer flask.

-

Add 50 mL of dilute nitric acid (sp. gr. 1.135) and gently heat until the sample is completely dissolved.

-

Boil the solution for a few minutes to expel any oxides of nitrogen.

-

-

Oxidation of Manganese:

-

Cool the solution to room temperature.

-

Add approximately 0.5 g of sodium bismuthate. Agitate the solution for a few minutes.

-

Add an additional 0.5 g of sodium bismuthate and agitate for one minute.

-

Add 50 mL of 3% nitric acid and filter the solution through a Gooch crucible with an asbestos (B1170538) mat or a fritted glass filter to remove the excess sodium bismuthate.

-

Wash the filter with 3% nitric acid until the washings are colorless.

-

-

Titration:

-

To the filtrate, add a measured excess of the standard ferrous ammonium sulfate solution from a burette until the purple color of the permanganate disappears, and then add a few milliliters in excess.

-

Titrate the excess ferrous ammonium sulfate with the standard 0.1 N potassium permanganate solution until a faint, permanent pink endpoint is achieved.

-

A blank titration should be performed using all the reagents but without the steel sample.

-

3. Calculation of Manganese Content

The percentage of manganese in the steel sample can be calculated using the following formula:

Where:

-

V₁ = Volume of ferrous ammonium sulfate solution added (mL)

-

N₁ = Normality of the ferrous ammonium sulfate solution

-

V₂ = Volume of potassium permanganate solution used for back-titration (mL)

-

N₂ = Normality of the potassium permanganate solution

-

E = Equivalent weight of manganese (atomic weight / 5)

-

W = Weight of the steel sample (g)

Data Presentation

Table 1: Representative Quantitative Results for Manganese Determination in Standard Steel

| Standard Steel Sample | Certified Mn (%) | Mn Found (%)[1] | Method |

| Bureau of Standards Steel No. 1 | 0.760 | 0.760 | Sodium Bismuthate |

| Bureau of Standards Steel No. 2 | 0.485 | 0.483 | Sodium Bismuthate |

| Bureau of Standards Steel No. 3 | 0.198 | 0.197 | Sodium Bismuthate |

Visualizations

Caption: Chemical reaction pathway for the oxidation of Mn²⁺.

Caption: Experimental workflow for manganese determination.

References

Application Notes and Protocols for the Quantitative Determination of Manganese using Sodium Bismuthate

Introduction

The sodium bismuthate method is a robust and well-established analytical procedure for the quantitative determination of manganese in various samples, including steel, ores, and water.[1][2][3] This method relies on the powerful oxidizing properties of sodium bismuthate (NaBiO₃) to convert manganese(II) ions (Mn²⁺) into the intensely colored permanganate (B83412) ion (MnO₄⁻) in an acidic solution.[4] The resulting permanganate concentration, which is directly proportional to the initial manganese concentration, can then be accurately measured using spectrophotometry.[5]

Principle

In a nitric acid medium, sodium bismuthate oxidizes dissolved manganese(II) to permanganate, as shown in the following reaction:

2Mn²⁺ + 5NaBiO₃ + 14H⁺ → 2MnO₄⁻ + 5Bi³⁺ + 5Na⁺ + 7H₂O[5]

The resulting purple solution containing the permanganate ion is then analyzed spectrophotometrically. The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax) for permanganate, which is typically around 525-550 nm.[5][6] The concentration of manganese in the original sample is then determined by comparing its absorbance to a calibration curve prepared from standard manganese solutions.[7]

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the determination of manganese using the sodium bismuthate method.

| Parameter | Value/Range | Notes |

| Sample Weight | 0.2 - 2.0 g | Dependent on the expected manganese concentration in the sample.[1] |

| Nitric Acid Concentration | 1:3 to 5:2 (v/v) | Sufficient acidity is crucial for the oxidation reaction.[1] |

| Sodium Bismuthate | ~0.5 g per determination | An excess is used to ensure complete oxidation.[1] |

| Standard Manganese Solution | 10 - 1000 mg/L (ppm) | Used to prepare a calibration curve.[5][8] |

| Wavelength of Max. Absorbance (λmax) | 525 - 550 nm | The exact wavelength should be determined using a spectrophotometer.[5][6] |

| Spectrophotometer Linear Range | 1 - 20 mg/L | For flow injection analysis, as an example.[5] |

| Reaction Temperature | Room Temperature | The oxidation should be carried out in the cold to avoid decomposition of permanganate. |

| Reaction Time | ~5 minutes | With occasional stirring to ensure complete reaction.[1] |

Experimental Protocols

1. Preparation of Reagents

-

Standard Manganese Solution (1000 ppm): Dissolve a precisely weighed amount of pure manganese metal or a suitable salt (e.g., MnSO₄·H₂O) in dilute nitric acid and dilute to a known volume with deionized water.[5] For example, dissolve 3.1073 g of MnSO₄·H₂O in deionized water and dilute to 1 L.[5]

-

Nitric Acid Solution: Prepare the required dilutions of concentrated nitric acid with deionized water as specified in the protocol (e.g., 1:3 v/v).

-

Sodium Bismuthate: Use analytical reagent grade sodium bismuthate powder.

2. Preparation of Calibration Curve

-

From the 1000 ppm standard manganese solution, prepare a series of working standards with concentrations spanning the expected range of the samples (e.g., 1, 5, 10, 15, and 20 ppm).[9]

-

Transfer a known volume (e.g., 25 mL) of each working standard into separate beakers.

-

To each beaker, add the same volume of nitric acid as will be used for the samples.

-

Follow the "Oxidation of Manganese" and "Spectrophotometric Measurement" steps described below for each standard.

-

Plot a graph of absorbance versus the concentration of the manganese standards. This will serve as the calibration curve.[7]

3. Sample Preparation and Dissolution

-

Accurately weigh a suitable amount of the finely ground sample and transfer it to a beaker.

-

Add dilute nitric acid (e.g., 35 mL of a 5:2 dilution) and heat gently to dissolve the sample.[1]

-

If necessary, add other acids like sulfuric or phosphoric acid to aid dissolution or to mask interfering ions.[1][10]

-

Boil the solution to expel any oxides of nitrogen.[1]

-

Cool the solution to room temperature.

4. Oxidation of Manganese

-

To the cooled sample solution, add approximately 0.5 g of sodium bismuthate powder.[1]

-

Stir the mixture occasionally for about 5 minutes.[1]

-

Add a volume of deionized water (e.g., 25 mL) and filter the solution to remove the excess sodium bismuthate and any precipitated bismuth salts. A filter paper or a sintered glass funnel can be used.[1] The filtrate should be a clear, purple solution.

5. Spectrophotometric Measurement

-

Turn on the spectrophotometer and allow it to warm up.[11]

-

Set the wavelength to the predetermined λmax for permanganate (around 525-550 nm).[5][6]

-

Use a blank solution (deionized water or a reagent blank) to zero the spectrophotometer.[11]

-

Rinse a cuvette with the filtered sample solution and then fill it.

-

Place the cuvette in the spectrophotometer and record the absorbance.

-

Using the calibration curve, determine the concentration of manganese in the sample solution.

Interferences

Certain ions can interfere with the analysis. Chloride ions can be oxidized by sodium bismuthate, leading to erroneous results.[2] Colored ions such as chromium(III) and cerium(III) can also interfere if their absorption spectra overlap with that of the permanganate ion.[10] The addition of phosphoric acid can help to form colorless complexes with iron(III), preventing its interference.[10]

Visualizations

Caption: Experimental workflow for manganese determination.

Caption: Principle of the sodium bismuthate method.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. Determination of Manganese as Sulphate and by the Sodium Bismuthate Method (Classic Reprint) - Walmart.com [walmart.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Spectrophotometric Determination of Manganese — Adam Cap [adamcap.com]

Application Notes and Protocols: Sodium Bismuthate as a Reagent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium bismuthate (NaBiO₃) is a powerful, yet often overlooked, oxidizing agent in the field of organic synthesis. As an inorganic salt of bismuth in its +5 oxidation state, it offers a unique combination of strong oxidizing power, insolubility in cold water, and relatively low toxicity compared to other heavy metal oxidants.[1][2] These properties make it a valuable reagent for a variety of transformations, including the oxidation of alcohols, the cleavage of glycols, and the synthesis of complex heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of sodium bismuthate in several key organic synthesis reactions, with a focus on providing clear, actionable information for researchers in academia and the pharmaceutical industry.

Key Applications of Sodium Bismuthate in Organic Synthesis

Sodium bismuthate has demonstrated its utility in several classes of organic reactions:

-

Oxidation of Alcohols: Primary and secondary alcohols, particularly benzylic and allylic alcohols, can be efficiently oxidized to their corresponding aldehydes and ketones.[3][4]

-

Oxidative Cleavage of Glycols: Vicinal diols undergo oxidative cleavage of the carbon-carbon bond to yield aldehydes and ketones.[1]

-

Synthesis of Polycyclic Aromatic Ketones: Benzylic C-H bonds in polycyclic aromatic hydrocarbons can be oxidized to form the corresponding ketones.

-

Catalysis in Heterocyclic Synthesis: Sodium bismuthate can act as an efficient catalyst in multicomponent reactions to produce biologically active heterocyclic compounds.

Oxidation of Benzylic Alcohols to Aldehydes

Sodium bismuthate provides a straightforward method for the oxidation of primary benzylic alcohols to their corresponding aldehydes, often with high yields and selectivity. The reaction is typically carried out in an acidic medium, such as acetic acid, at room temperature.[4]

Quantitative Data

| Entry | Substrate | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzyl (B1604629) alcohol | Benzaldehyde (B42025) | 72 | 80 |

| 2 | p-Nitrobenzyl alcohol | p-Nitrobenzaldehyde | 72 | ~100 |

| 3 | m-Nitrobenzyl alcohol | m-Nitrobenzaldehyde | 72 | ~100 |

| 4 | Cinnamyl alcohol | Cinnamaldehyde | 48 | 75 |

Data sourced from a study on the oxidation of various alcohols with sodium bismuthate.[4]

Experimental Protocol: Oxidation of Benzyl Alcohol

Materials:

-

Benzyl alcohol

-

Sodium bismuthate (NaBiO₃)

-

Glacial acetic acid

-

Phosphoric acid (3.33 M)

-

2,4-Dinitrophenylhydrazine solution (saturated in sulfuric acid and ethanol)

-

Round-bottomed flask (100 mL)

-

Magnetic stirrer

Procedure:

-

To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add benzyl alcohol (0.01 mol, 1.08 g).

-

Add 15 mL of glacial acetic acid to the flask.

-

With stirring, add sodium bismuthate (0.01 mol, 2.80 g) to the mixture.

-

Stir the reaction mixture at room temperature for 72 hours.

-

After the reaction is complete, precipitate the bismuth salts by adding 5-6 mL of 3.33 M phosphoric acid.

-

Filter the mixture to remove the solid bismuth phosphate.

-

To the filtrate, add an excess of a saturated solution of 2,4-dinitrophenylhydrazine.

-

Allow the 2,4-dinitrophenylhydrazone derivative to precipitate, then collect it by filtration.

-

Wash the solid with water and dry. The yield of benzaldehyde can be determined from the mass of the 2,4-dinitrophenylhydrazone.

Reaction Workflow

Caption: Workflow for the oxidation of benzyl alcohol.

Oxidative Cleavage of Vicinal Diols

Sodium bismuthate can effectively cleave the carbon-carbon bond of vicinal diols to furnish the corresponding aldehydes or ketones.[1] This reaction is a useful alternative to other oxidative cleavage reagents like lead tetraacetate or periodates. The reaction is typically performed in the presence of an acid at room temperature.[1]

Quantitative Data

| Entry | Substrate | Product(s) | Reaction Time | Yield |

| 1 | 1,2-Ethanediol | Formaldehyde | Not specified | Good |

| 2 | 1,2-Propanediol | Formaldehyde + Acetaldehyde | Not specified | Good |

| 3 | Hydrobenzoin (B188758) | Benzaldehyde | Not specified | High |

| 4 | Pinacol | Acetone | Not specified | High |

Yields are qualitative as reported in general literature.[1]

Experimental Protocol: Oxidative Cleavage of Hydrobenzoin

Materials:

-

Hydrobenzoin (1,2-diphenyl-1,2-ethanediol)

-

Sodium bismuthate (NaBiO₃)

-

Glacial acetic acid

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (B86663) (anhydrous)

-

Round-bottomed flask

-